molecular formula C15H10F3N3O2S B2926120 3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-12-5

3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2926120
CAS No.: 851945-12-5
M. Wt: 353.32
InChI Key: SYDDTESSTPETLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thiazolopyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities . The trifluoromethyl group (-CF3) is a common functional group in pharmaceuticals and agrochemicals, known for its ability to enhance chemical and metabolic stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is generally considered to be stable under various conditions, but can undergo certain reactions such as oxidative addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives are synthesized through various chemical reactions, highlighting their chemical versatility and potential for modification. For instance, the synthesis involves the alkylation and cyclization processes to obtain specific thiazolo[3,2-a]pyrimidine derivatives. These synthetic routes offer insights into the compound's chemical behavior and structural features, crucial for developing new pharmaceuticals and materials (Haiza et al., 2000).

Medicinal Chemistry Applications

While your requirements exclude drug use, dosage, and side effects, it's notable that thiazolo[3,2-a]pyrimidine derivatives, by their structural and chemical nature, hold potential in medicinal chemistry. The detailed synthesis methods and structural elucidation of these compounds provide a foundation for exploring their biological activities. For instance, their antimicrobial and anti-inflammatory properties have been studied, suggesting their relevance in developing new therapeutic agents (Gein et al., 2015; Tozkoparan et al., 1999).

Structural and Conformational Studies

Research on thiazolo[3,2-a]pyrimidine derivatives also extends to their structural and conformational analysis. Such studies are pivotal for understanding the intermolecular interactions and stability of these compounds, which can influence their biological activities and material properties. Insights into the conformational features and supramolecular aggregation of thiazolo[3,2-a]pyrimidines highlight the importance of structural modifications in enhancing their chemical and biological functions (Nagarajaiah & Begum, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Thiazolopyrimidines and trifluoromethyl-containing compounds have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Properties

IUPAC Name

3-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-8-7-24-14-19-6-9(13(23)21(8)14)12(22)20-11-5-3-2-4-10(11)15(16,17)18/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDDTESSTPETLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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